N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CB1 allosteric modulation indole-2-carboxamide scaffold orthosteric vs. allosteric pharmacology

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (molecular formula C₁₉H₁₈FN₃O₂; MW 339.37 g/mol) is a synthetic indole-2-carboxamide derivative featuring an N1-methyl substitution, a 2-fluorobenzamidoethyl side chain, and a carboxamide pharmacophore at the indole C2 position. This compound belongs to the broader class of indole-2-carboxamides, a scaffold system for which critical structural requirements—including C3 chain length, C5 electron-withdrawing groups, and phenethyl linker dimensions—have been systematically mapped for cannabinoid receptor 1 (CB1) allosteric modulation.

Molecular Formula C19H18FN3O2
Molecular Weight 339.4 g/mol
Cat. No. B12186877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC19H18FN3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3F
InChIInChI=1S/C19H18FN3O2/c1-23-16-9-5-2-6-13(16)12-17(23)19(25)22-11-10-21-18(24)14-7-3-4-8-15(14)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25)
InChIKeyYIRQLULCIDPAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide: Structural Identity and Pharmacophore Classification


N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (molecular formula C₁₉H₁₈FN₃O₂; MW 339.37 g/mol) is a synthetic indole-2-carboxamide derivative featuring an N1-methyl substitution, a 2-fluorobenzamidoethyl side chain, and a carboxamide pharmacophore at the indole C2 position . This compound belongs to the broader class of indole-2-carboxamides, a scaffold system for which critical structural requirements—including C3 chain length, C5 electron-withdrawing groups, and phenethyl linker dimensions—have been systematically mapped for cannabinoid receptor 1 (CB1) allosteric modulation [1]. Unlike the more widely characterized indole-3-carboxamide synthetic cannabinoids (e.g., AB-FUBICA, ADB-FUBICA) that function as orthosteric agonists at CB1 and CB2 receptors, the indole-2-carboxamide positional isomer fundamentally alters the ligand–receptor interaction mode, shifting pharmacological mechanism from orthosteric agonism toward allosteric modulation or CB2-selective agonism [2][3].

Why N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide Cannot Be Interchanged with Indole-3-Carboxamide Synthetic Cannabinoids


Generic substitution between indole-2-carboxamide and indole-3-carboxamide positional isomers is not supported by the pharmacological evidence base. The carboxamide attachment position on the indole ring fundamentally governs the ligand's mechanism of action: indole-2-carboxamides function predominantly as CB1 allosteric modulators (e.g., ORG27569, KB = 167–217 nM, cooperativity factor α = 6.95–16.55) [1][2], whereas structurally analogous indole-3-carboxamides act as orthosteric agonists with nanomolar potency at both CB1 and CB2 receptors (AB-FUBICA: EC₅₀ = 21 nM CB1, 15 nM CB2; ADB-FUBICA: EC₅₀ = 2.6 nM CB1, 3.0 nM CB2) [3]. Furthermore, relocation of the amidoalkyl substituent from the indole C3 to C2 position has been shown to dramatically increase CB2 receptor selectivity—compound 57 in the Shi et al. series exhibited EC₅₀ = 114–142 nM at CB2 with no detectable CB1 agonist or antagonist activity, representing a complete pharmacological divergence from the balanced CB1/CB2 orthosteric agonism of indole-3-carboxamide comparators [4]. These data collectively demonstrate that the indole-2-carboxamide core, N1-methyl substitution, and 2-fluorobenzamidoethyl side chain together encode a distinct pharmacological signature that cannot be replicated by simple in-class substitution.

Quantitative Differentiation Evidence for N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide vs. Comparator Synthetic Cannabinoids


Positional Pharmacophore Switching: Indole-2-Carboxamide CB1 Allosteric Modulation vs. Indole-3-Carboxamide Orthosteric Agonism

The indole-2-carboxamide scaffold of the target compound places it within the pharmacophore class of CB1 allosteric modulators, exemplified by ORG27569. In direct SAR studies of indole-2-carboxamides, robust CB1 allosteric modulators such as compound 11j demonstrated an equilibrium dissociation constant (KB) of 167.3 nM at the CB1 allosteric site with a binding cooperativity factor α = 16.55, indicating strong positive binding cooperativity with the orthosteric agonist CP55,940 [1]. In contrast, the indole-3-carboxamide comparators AB-FUBICA and ADB-FUBICA act as direct orthosteric agonists, with CB1 EC₅₀ values of 21 nM and 2.6 nM respectively [2]. The allosteric mechanism fundamentally differs from orthosteric agonism: allosteric modulators produce probe-dependent, saturable effects that preserve spatiotemporal signaling integrity rather than global receptor activation, offering a distinct safety and selectivity profile [1].

CB1 allosteric modulation indole-2-carboxamide scaffold orthosteric vs. allosteric pharmacology

CB2 Receptor Selectivity Achieved by 2-Position Amidoalkyl Relocation: Direct Comparative Evidence

A landmark study by Shi et al. (2017) provided direct comparative evidence that relocating the amidoalkyl side chain from the indole C3 position to the C2 position dramatically increases CB2 selectivity. In this study, compound 57—bearing an amidoalkyl at the indole C2 position—exhibited potent CB2 agonist activity (EC₅₀ = 114–142 nM) with no observable agonist or antagonist activity at the CB1 receptor [1]. This contrasts sharply with the indole-3-carboxamide comparators AB-FUBICA (CB1 EC₅₀ = 21 nM, CB2 EC₅₀ = 15 nM; CB1/CB2 ratio ≈ 1.4) and ADB-FUBICA (CB1 EC₅₀ = 2.6 nM, CB2 EC₅₀ = 3.0 nM; CB1/CB2 ratio ≈ 0.87) [2], both of which exhibit balanced dual CB1/CB2 orthosteric agonism. The target compound, with its indole-2-carboxamide core and amidoethyl side chain, shares the key structural determinant identified for CB2 selectivity—the C2-positional attachment of the amidoalkyl moiety [1].

CB2-selective agonism amidoalkylindole positional isomerism cannabinoid receptor subtype selectivity

N1-Methyl Substitution: Reduced Lipophilicity and Differential Receptor Interactions vs. N1-(4-Fluorobenzyl) Analogs

The target compound bears an N1-methyl group rather than the N1-(4-fluorobenzyl) substituent found in AB-FUBICA and ADB-FUBICA. In a systematic study of indole-2-carboxamides as TRPV1 agonists, N-methylated analogs consistently outperformed their NH counterparts, with the study authors noting that 'the N-methylated analogs performed definitely better than the -NH counterparts' due to the increased lipophilicity of the tail portion being essential for membrane crossing and target engagement [1]. The most potent N-methylated analog (compound 6g) achieved TRPV1 EC₅₀ = 36.5 nM with 73.2% efficacy, comparable to capsaicin (EC₅₀ = 5.3 nM, 78.6% efficacy) [1]. In contrast, the N1-(4-fluorobenzyl) group in AB-FUBICA and ADB-FUBICA introduces a substantially larger hydrophobic surface, increasing predicted logP and potentially altering the compound's CNS penetration profile and off-target binding [2][3]. The N1-methyl substitution thus offers a differentiated balance of lipophilicity and target engagement distinct from the 4-fluorobenzyl-bearing comparators.

N1-substitution SAR lipophilicity modulation blood-brain barrier permeability

2-Fluorobenzamidoethyl Linker: Ortho-Fluorine Electronic Effects vs. Para-Fluorine in Comparator Compounds

The target compound incorporates a 2-fluorobenzoyl (ortho-fluorine) group attached via an aminoethyl linker, whereas the comparator synthetic cannabinoids AB-FUBICA and ADB-FUBICA bear a 4-fluorobenzyl (para-fluorine) group at the N1 position. The ortho-fluorine substituent creates distinct intramolecular electronic effects: the fluorine atom in the 2-position of the benzamide can participate in through-space interactions with the amide carbonyl, influencing the conformational preferences of the side chain and altering the hydrogen-bonding capacity of the amide NH [1]. In TRPV1-indole-2-carboxamide SAR studies, fluorinated benzamide analogs demonstrated differential channel selectivity profiles—compound 6b (bearing a 4-fluorophenyl head) showed preferential TRPA1 activation (EC₅₀ = 2.0 μM, efficacy 78.6%) over TRPV1 (EC₅₀ = 3.5 μM, efficacy 34.4%), while other fluorination patterns (e.g., 3,4-difluoro) shifted selectivity further toward TRPA1 [2]. These data demonstrate that fluorine position on the aromatic ring is a critical determinant of target selectivity, not merely a metabolic stability modification. The target compound's ortho-fluorine pattern thus represents a distinct and under-explored fluorine positional isomer [1].

ortho-fluorine electronic effects fluorobenzamide conformational control hydrogen bonding network

Metabolic Liability Divergence: Absence of Valinamide/Tert-Leucinamide Moiety Alters Primary Metabolic Pathway

A key structural distinction of the target compound is the absence of the valinamide or tert-leucinamide side chain that characterizes AB-FUBICA and ADB-FUBICA, respectively. In a human liver microsome (HLM) metabolism study of four synthetic cannabinoids, N-dealkylation and hydroxylation on the 1-amino-alkyl (valinamide/tert-leucinamide) moiety were identified as the predominant phase I metabolic pathways for all four compounds, with the authors recommending these metabolites as the primary analytical markers for monitoring intake [1]. The target compound replaces this metabolically labile amino acid amide with a 2-fluorobenzamidoethyl linker, removing the primary site of oxidative N-dealkylation. Additionally, the C–F bond in the 2-fluorobenzoyl group is known to resist oxidative cleavage by cytochrome P450 enzymes; fluorinated indole-2-carboxamide derivatives have demonstrated intrinsic clearance (Cl₍ᵢₙₜ₎) values <12 μL/min/mg in mouse liver microsomes, representing approximately 50% reduction compared to des-fluoro counterparts . This suggests a fundamentally different and potentially more favorable metabolic profile compared to the valinamide-bearing comparators.

metabolic stability N-dealkylation resistance human liver microsome metabolism

Absence of Chiral Center: Simplified Synthesis, Analysis, and Regulatory Profile vs. Enantiomeric Comparators

The target compound is structurally achiral, lacking the stereogenic α-carbon present in the valinamide side chain of AB-FUBICA (L-valine-derived) and the tert-leucinamide side chain of ADB-FUBICA (L-tert-leucine-derived). This is a significant practical differentiator. The chiral center in AB-FUBICA and ADB-FUBICA necessitates enantioselective synthesis or chiral resolution, enantiomeric purity determination by chiral chromatography or optical rotation, and consideration of enantiomer-specific pharmacological activity [1][2]. For indole-3-carboxamide cannabinoid agonists, the absolute configuration at the α-carbon of the amino acid amide has been shown to critically influence CB1 agonist potency [3]. The target compound eliminates all of these chiral-related complexities: its synthesis requires no asymmetric steps, its analytical characterization requires no chiral methods, batch-to-batch consistency is not compromised by enantiomeric excess variability, and its pharmacological activity is not confounded by enantiomer-specific effects .

achiral cannabinoid enantiomeric purity analytical method simplicity

Recommended Research and Industrial Application Scenarios for N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide


CB1 Allosteric Modulator Probe Development for Biased Signaling Studies

The indole-2-carboxamide scaffold is validated for CB1 allosteric modulation, with reference compounds ORG27569 and 11j demonstrating defined allosteric binding parameters (KB = 167–217 nM, α = 6.95–16.55) and pathway-specific modulation of CB1 signaling [1][2]. The target compound, bearing the same indole-2-carboxamide core but with a distinct 2-fluorobenzamidoethyl side chain, serves as a structurally differentiated probe for exploring structure–allostery relationships at CB1. Unlike orthosteric agonists AB-FUBICA and ADB-FUBICA, which globally activate all CB1-coupled signaling pathways, allosteric modulators can produce probe-dependent and pathway-biased effects, enabling dissection of G-protein-dependent vs. β-arrestin-mediated signaling [1]. This compound is suitable for cAMP inhibition assays, [³⁵S]GTPγS binding studies, and β-arrestin recruitment assays designed to map CB1 signaling bias.

CB2-Selective Agonist Screening Libraries for Neuroinflammatory Disease Models

The indole-2-carboxamide positional isomer class has demonstrated the capacity for exclusive CB2 receptor agonism without CB1 activity. Compound 57, an indole-2-carboxamide analog, achieved CB2 EC₅₀ = 114–142 nM with no detectable CB1 agonist or antagonist activity and demonstrated significant in vivo efficacy in an EAE mouse model of multiple sclerosis, alleviating clinical symptoms and protecting the CNS from immune damage [3]. The target compound, as an N1-methyl indole-2-carboxamide with a 2-fluorobenzamidoethyl side chain, represents a structurally distinct chemical series for inclusion in CB2-selective screening cascades aimed at identifying candidates for neuroinflammatory, autoimmune, or chronic pain indications where CB1-mediated psychoactive effects must be avoided [3].

Achiral Synthetic Cannabinoid Analytical Reference Standard for Forensic Method Development

The target compound's achiral nature provides distinct advantages as an analytical reference standard for forensic toxicology method development. Unlike AB-FUBICA and ADB-FUBICA, which require chiral chromatographic separation for enantiomeric differentiation, the target compound can be quantified using standard reversed-phase LC-MS/MS methods without chiral columns or derivatization [4]. Its unique metabolic profile—lacking the valinamide/tert-leucinamide moiety that generates the common N-dealkylation metabolites of AB-FUBICA and ADB-FUBICA—provides a distinct metabolite signature that can serve as a differentiating biomarker in biological sample analysis [5]. Additionally, its molecular formula (C₁₉H₁₈FN₃O₂, MW 339.37) and characteristic fragment ions from the 2-fluorobenzoyl and indole-2-carboxamide moieties offer unique MS/MS transitions for unambiguous identification in complex biological matrices .

Structure–Activity Relationship Studies Exploring N1-Substitution Effects on Indole-2-Carboxamide Pharmacology

The N1-methyl group of the target compound represents a minimally bulky, electron-neutral substitution on the indole nitrogen, in contrast to the N1-(4-fluorobenzyl) group of AB-FUBICA/ADB-FUBICA or the N1-H of classical indole-2-carboxamide allosteric modulators [6][7]. Systematic SAR studies have established that N-methylation of indole-2-carboxamides improves cellular permeability and target engagement compared to NH analogs, with N-methylated derivatives achieving nanomolar potency at TRPV1 (compound 6g: EC₅₀ = 36.5 nM) [6]. The target compound can serve as a well-defined starting point for SAR campaigns exploring: (a) progressive N1-alkylation (methyl → ethyl → isopropyl) to map steric tolerance; (b) comparison with N1-(4-fluorobenzyl) analogs to quantify the contribution of the fluorobenzyl group to receptor affinity and subtype selectivity; and (c) introduction of C3 and C5 substituents to further tune allosteric or orthosteric activity at cannabinoid receptors [7].

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